1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine
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Overview
Description
1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The presence of these rings in a single molecule can impart unique chemical and physical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the furan and thiophene rings: This step involves the use of a suitable linker, such as a methylene group, to connect the two rings. This can be achieved through a nucleophilic substitution reaction where the furan ring is functionalized with a leaving group, and the thiophene ring is introduced via a nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Halogenated and nitrated derivatives of the furan and thiophene rings.
Scientific Research Applications
1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific electronic or optical properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine
- 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine
- 1-(furan-3-yl)-N-(thiophen-3-ylmethyl)methanamine
Uniqueness
1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and physical properties. The combination of these two heterocycles in a single molecule can result in unique electronic properties, making it valuable for various applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFINGMDUMRBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393878 |
Source
|
Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892593-40-7 |
Source
|
Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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